2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
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Overview
Description
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a boronate ester
Preparation Methods
The synthesis of 2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide typically involves multiple steps. One common route includes the nucleophilic substitution and amidation reactions. The starting materials often include a pyridine derivative and a boronate ester, which undergo a series of reactions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Mechanism of Action
The mechanism of action of 2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The formyl group can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar compounds include other boronate esters and pyridine derivatives, such as:
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a pyridine ring and a boronate ester group but lacks the formyl and methyl groups, making it less versatile in certain reactions.
Thiophene-2-boronic acid pinacol ester: This compound contains a thiophene ring instead of a pyridine ring, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C14H19BN2O4 |
---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
2-formyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-9(12(19)16-5)6-7-17-10(11)8-18/h6-8H,1-5H3,(H,16,19) |
InChI Key |
NPCSNMPKINFOEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2C=O)C(=O)NC |
Origin of Product |
United States |
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